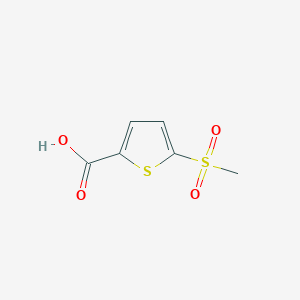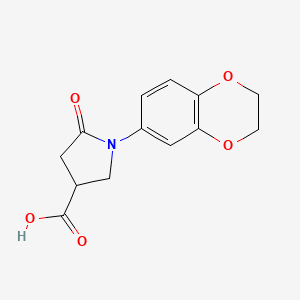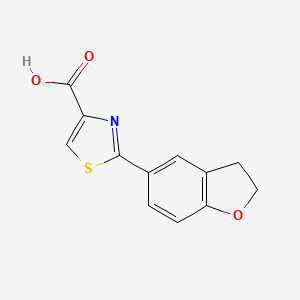
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid typically involves multi-step organic reactions. One common method includes the alkylation of a suitable aromatic precursor followed by oxidation and subsequent functional group transformations. For instance, starting with 2,5-dimethylbenzene, a Friedel-Crafts alkylation can introduce the necessary aliphatic side chain, which is then oxidized to form the ketone and carboxylic acid functionalities.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, often utilizing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specialized properties.
Mecanismo De Acción
The mechanism by which 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets. The compound can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. Its aromatic and aliphatic components allow it to interact with both hydrophobic and hydrophilic environments, making it versatile in its applications.
Comparación Con Compuestos Similares
2,2-Dimethyl-4-methyleneglutaric acid: This compound has a similar aliphatic structure but differs in its functional groups.
2,2-Dimethyl-4,5-diphenyl-1,3-dioxolane: This compound shares the dimethyl and aromatic characteristics but has a different ring structure.
Uniqueness: 2,2-Dimethyl-4-(2,5-dimethylphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its versatility in different research fields make it a valuable compound for scientific and industrial purposes.
Propiedades
IUPAC Name |
4-(2,5-dimethylphenyl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-9-5-6-10(2)11(7-9)12(15)8-14(3,4)13(16)17/h5-7H,8H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKYTPXZTOHEPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CC(C)(C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372699 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681459-16-5 |
Source


|
| Record name | 2,2-DIMETHYL-4-(2,5-DIMETHYLPHENYL)-4-OXOBUTYRIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-Thia-4-azaspiro[4.4]nonan-3-one](/img/structure/B1302426.png)

![5-Oxo-1-[4-(trifluoromethyl)benzyl]pyrrolidine-3-carboxylic acid](/img/structure/B1302429.png)
![methyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1302431.png)
![5-[3-(Trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B1302433.png)




![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)



![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)
